molecular formula C18H15BrN2O3 B4871115 (Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

(Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE

Cat. No.: B4871115
M. Wt: 387.2 g/mol
InChI Key: VZHNDSDCOOXCMJ-HJWRWDBZSA-N
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Description

(Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromophenoxy group, a furan ring, and a pyrazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts such as ammonium acetate and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound has shown potential as a cytotoxic agent against certain cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of (Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The bromophenoxy group and the pyrazole moiety play crucial roles in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-3-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a cytotoxic agent make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(Z)-3-[5-[(4-bromophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-21-11-10-17(20-21)18(22)9-8-15-6-7-16(24-15)12-23-14-4-2-13(19)3-5-14/h2-11H,12H2,1H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHNDSDCOOXCMJ-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)/C=C\C2=CC=C(O2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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